molecular formula C9H6ClNO2 B1369897 6-chloro-1H-indole-3-carboxylic acid CAS No. 766557-02-2

6-chloro-1H-indole-3-carboxylic acid

Cat. No. B1369897
M. Wt: 195.6 g/mol
InChI Key: WHQHEMBHJZAHSB-UHFFFAOYSA-N
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Description

6-chloro-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular formula of 6-chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . Its average mass is 195.602 Da and its monoisotopic mass is 195.008713 Da .


Physical And Chemical Properties Analysis

6-chloro-1H-indole-3-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 449.7±25.0 °C at 760 mmHg, and a flash point of 225.8±23.2 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Characterization

6-Chloro-1H-indole-3-carboxylic acid and its derivatives have been widely studied for their synthesis and chemical properties. Research has shown various methods for synthesizing these compounds, highlighting their versatility as synthetic intermediates:

  • Synthesis Techniques : Efficient synthesis methods for derivatives of 6-chloro-1H-indole-3-carboxylic acid have been developed, such as the one involving an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003). Another study focused on the facile synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates by eliminating SO2 from ethoxycarbonyl indole methanesulfonic acids, showing the potential for creating valuable synthetic intermediates (Pete & Parlagh, 2003).

  • Characterization and Derivatives : Various indole-3-carboxylic acid derivatives have been synthesized and characterized using techniques like NMR and mass spectroscopy. These studies often explore the antibacterial and antifungal activities of these compounds, contributing to the understanding of their potential therapeutic applications (Raju et al., 2015).

Biological Activity and Therapeutic Potential

Research into the biological activity and potential therapeutic applications of 6-chloro-1H-indole-3-carboxylic acid derivatives has yielded interesting findings:

  • Inhibitors and Antagonists : Certain derivatives have been found to act as inhibitors or antagonists in biological systems. For example, some compounds show potent activity as selective antagonists of the glycine site of the NMDA receptor, suggesting their potential in drug design (Wright et al., 2003). Another study discovered 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of CysLT1 selective antagonists, indicating their significance in the development of new pharmaceuticals (Chen et al., 2016).

  • Synthesis of Biologically Active Compounds : The synthesis of these compounds is not just limited to laboratory curiosity but extends to the formation of biologically active compounds. For example, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the direct application of these syntheses in medicinal chemistry (Mayes et al., 2010).

  • Chemical Transformations and Reactions : Studies also explore the chemical transformations of these compounds. For instance, the carboxylation of indoles with carbon dioxide under basic conditions to produce indole-3-carboxylic acids shows the versatility and reactivity of these molecules in different chemical environments (Yoo et al., 2012).

Future Directions

The application of indole derivatives, including 6-chloro-1H-indole-3-carboxylic acid, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring the biological properties and potential applications of these compounds.

properties

IUPAC Name

6-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQHEMBHJZAHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594007
Record name 6-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-indole-3-carboxylic acid

CAS RN

766557-02-2
Record name 6-Chloro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766557-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H-indole-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 1.3 g (5.3 mmol) 1-(6-chloro-1H-indol-3-yl)-2,2,2-trifluoro-ethanone and 26.5 ml of a 4 M aqueous solution of sodium hydroxide was heated at reflux for 4.5 h. The mixture was cooled to room temperature and washed with two 100-ml portions of tert-butyl methyl ether. The aqueous layer was acidified to pH 2-3 by addition of concentrated hydrochloric acid solution at 0° C. Extraction with three 100-ml portions of tert-butyl methyl ether, drying over sodium sulfate, filtration and concentration in vacuo gave 0.80 g (78%) of the crude title compound as a brown solid.
Quantity
1.3 g
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Synthesis routes and methods II

Procedure details

A solution of 21.6 g (87.2 mmol) 1-(6-chloro-1H-indol-3-yl)-2,2,2-trifluoro-ethanone in 110 ml of a 4 M aqueous solution of potassium hydroxide was heated at reflux for 2 h. After cooling to 0° C. neutralisation with 36.7 ml of a concentrated aqueous hydrochloric acid solution a white solid precipitated from the solution. The solid was collected by filtration and washed with water. Drying in high vacuo at 80° C. gave 16.4 g (96%) of the title compound as a light yellow solid.
Quantity
21.6 g
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aqueous solution
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36.7 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Zaienne, S Willems, S Schierle… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-sensing transcription factor nuclear receptor related 1 (Nurr1) evolves as an appealing target to treat neurodegenerative diseases. Despite its therapeutic potential observed …
Number of citations: 8 pubs.acs.org
H Ratni, M Rogers-Evans, C Bissantz… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of 6-chloro-1H-indole-3-carboxylic acid 11 (0.02 g, 0.10 mmol) and spiro[indoline-3,4′-piperidine] (0.019 g, 0.10 mmol) in DMF (1 mL) at RT was added HATU (0.038 g, …
Number of citations: 49 pubs.acs.org
Y Hu, W Ruan, A Gao, Y Zhou, L Gao… - Die Pharmazie-An …, 2017 - ingentaconnect.com
… According to the general method, the reaction of 6-chloro-1H-indole-3-carboxylic acid with iodomethane afforded 2e in 65.2% yield as a light yellow solid, mp: 100-103 C. 1H NMR (500 …
Number of citations: 6 www.ingentaconnect.com
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org
X Zhang, Y Sun, H Huang, X Wang, T Wu, W Yin… - European Journal of …, 2022 - Elsevier
… Then, the 5-bromo-6-chloro-1H-indole-3-carboxylic acid M4 was prepared by treating M3 with trifluoroacetic anhydride, followed by hydrolyzing with 20% aqueous NaOH. On treatment …
Number of citations: 6 www.sciencedirect.com
X Zhang, Y Sun, H Huang, X Wang, T Wu… - Available at SSRN … - papers.ssrn.com
… Then, the 5-bromo-6-chloro-1H-indole3-carboxylic acid M4 was prepared by treating M3 with trifluoroacetic anhydride, followed by hydrolyzing with 20% aqueous NaOH. On treatment …
Number of citations: 0 papers.ssrn.com
S Lai - 2022 - search.proquest.com
Nature uses induced proximity to carry out many cellular functions. Inspired bynative processes, we can target desired biological processes using heterobifunctional smallmolecules to …
Number of citations: 2 search.proquest.com
J Cresser-Brown - 2019 - orca.cardiff.ac.uk
Calpain-1 is a calcium activated cysteine protease involved in a diverse range of physiological processes, such as enabling the rapid cell spreading of neutrophils during the …
Number of citations: 2 orca.cardiff.ac.uk
EC Cokorinos, J Delmore, AR Reyes, B Albuquerque… - Cell metabolism, 2017 - cell.com
… Methyl 5-bromo-6-chloro-1-tosyl-1H-indole-3-carboxylate (3): To a solution of 5-bromo-6-chloro-1H-indole-3-carboxylic acid methyl ester (80.0 g, 277 mmol) in N,N-dimethylformamide (…
Number of citations: 234 www.cell.com

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